4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
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Overview
Description
4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a complex organic compound known for its unique chemical structure and properties. This compound is part of the Schiff base family, which are compounds typically formed by the condensation of an amine with a carbonyl compound. The presence of both phenyl and pyrazolone groups in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one typically involves the condensation reaction between 4-hydroxy-2-methylbenzaldehyde and 5-methyl-2-phenyl-1H-pyrazol-3-one. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and employing industrial purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may modulate oxidative stress pathways by scavenging free radicals, thereby exhibiting antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-hydroxy-2-methylphenyl)iminomethyl]benzonitrile
- 4-[(4-hydroxy-2-methylphenyl)iminomethyl]-2,6-dimethylphenol
- 4-[(4-hydroxy-2-methylphenyl)iminomethyl]-6-methoxy-4-methylphenol
Uniqueness
4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is unique due to the presence of both phenyl and pyrazolone groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-10-15(22)8-9-17(12)19-11-16-13(2)20-21(18(16)23)14-6-4-3-5-7-14/h3-11,20,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPAWMKZKQKNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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